

The Fundamental Reactivity of the 5-Methylisoxazole Ring: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Methylisoxazole

Cat. No.: B1293550

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The **5-methylisoxazole** ring is a privileged scaffold in medicinal chemistry and organic synthesis, valued for its unique electronic properties and versatile reactivity. This guide provides a comprehensive exploration of the core reactivity of this heterocycle, offering insights for researchers, scientists, and drug development professionals.

Electronic Structure and Aromaticity

The isoxazole ring is an electron-rich aromatic system. The presence of the electronegative oxygen and nitrogen atoms significantly influences its electronic distribution. The oxygen atom acts as a π -electron donor, while the pyridine-like nitrogen atom is electron-withdrawing. This "push-pull" electronic nature, coupled with the inherent weakness of the N-O bond, dictates the ring's susceptibility to a range of chemical transformations. The 5-methyl group, being electron-donating through hyperconjugation, further modulates the reactivity of the ring, particularly influencing the regioselectivity of certain reactions.

Key Reactivity Patterns

The reactivity of the **5-methylisoxazole** ring can be broadly categorized into reactions that maintain the ring's integrity and those that proceed via its cleavage.

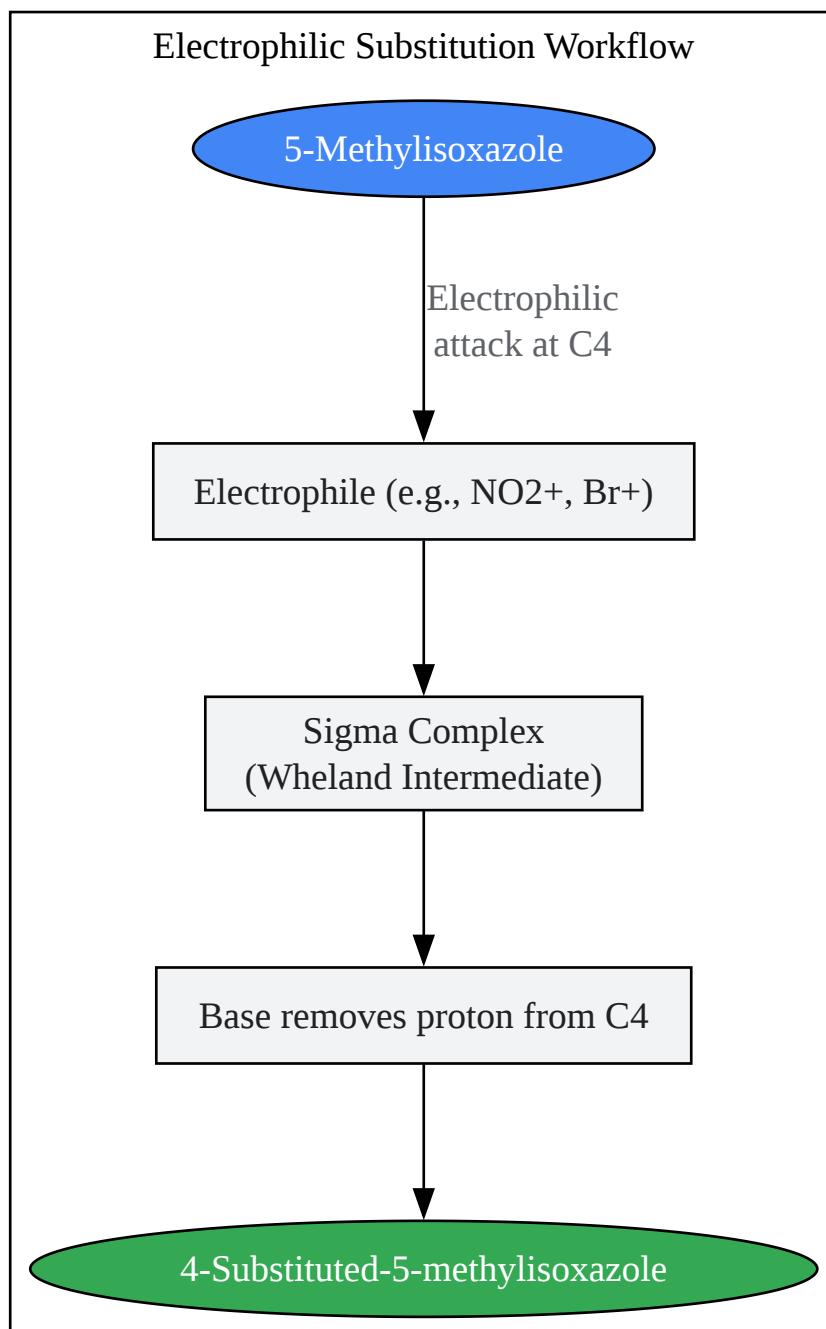
Electrophilic Aromatic Substitution

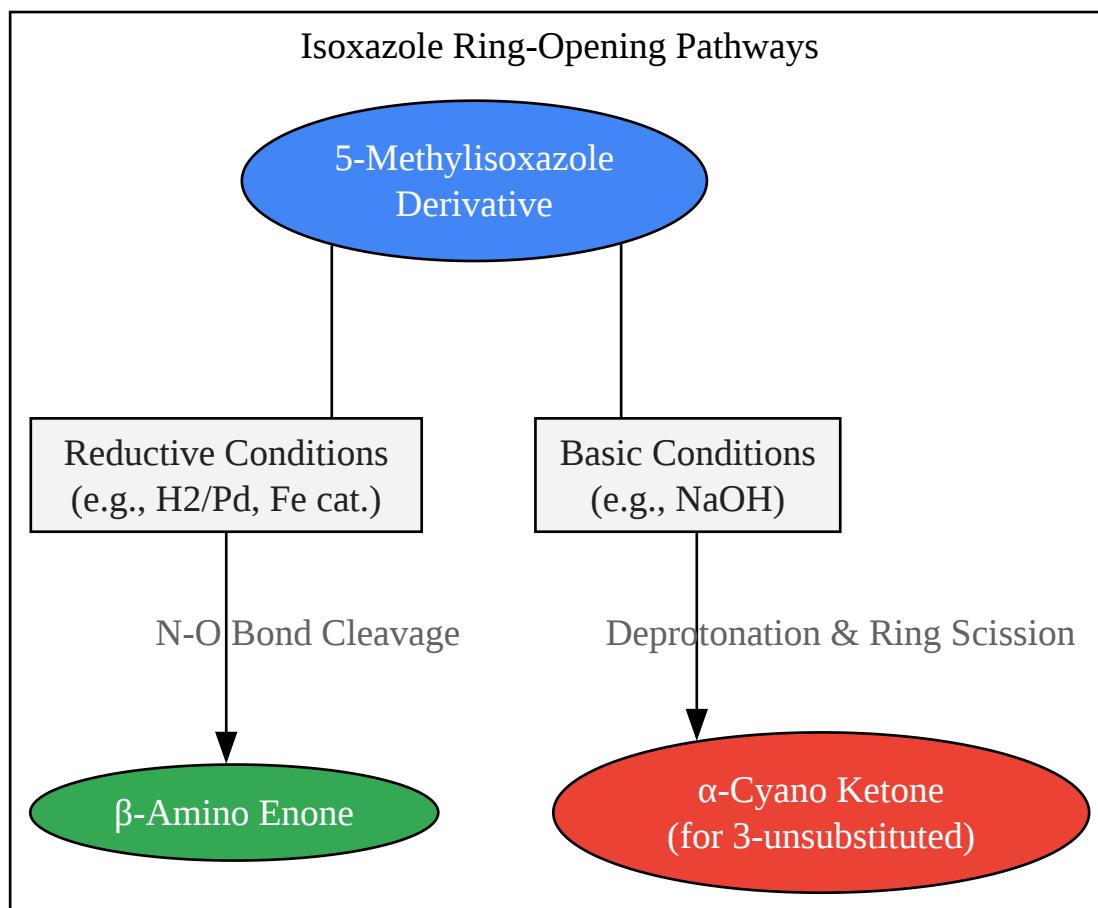
Electrophilic substitution on the isoxazole ring predominantly occurs at the C4 position, which is the most electron-rich carbon. The 5-methyl group can further activate this position. Common electrophilic substitution reactions include nitration and halogenation.

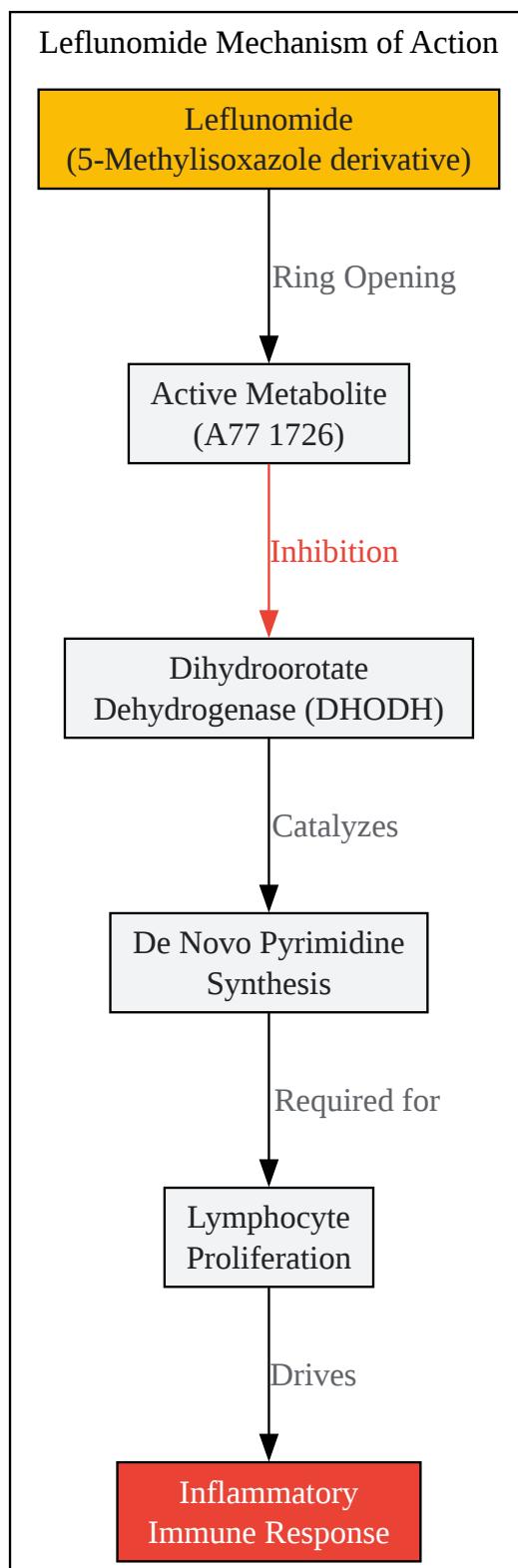
Nitration: Nitration of 5-phenylisoxazole with nitric acid in acetic anhydride has been shown to yield the 4-nitro derivative.^[1] While specific yields for the nitration of **5-methylisoxazole** are not readily available in comparative studies, the general principle of C4-nitration is expected to hold.

Halogenation: Halogenation, such as bromination, also occurs at the C4 position. The reaction of 3-aryl-5-methyl-isoxazole-4-carboxylates with N-bromosuccinimide (NBS) can lead to bromination of the 5-methyl group, but electrophilic substitution on the ring at C4 is also a known reaction pathway for isoxazoles.^[2]

Below is a generalized workflow for electrophilic substitution on the **5-methylisoxazole** ring.







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References

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- 2. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
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